1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one
CAS No.:
Cat. No.: VC15872950
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO |
|---|---|
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | 1-(3-chloro-2-methylphenyl)pyrrolidin-3-one |
| Standard InChI | InChI=1S/C11H12ClNO/c1-8-10(12)3-2-4-11(8)13-6-5-9(14)7-13/h2-4H,5-7H2,1H3 |
| Standard InChI Key | CVRBEHKHNTUKRT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)N2CCC(=O)C2 |
Introduction
Structural and Chemical Properties
Molecular Characterization
The compound’s structure consists of a five-membered pyrrolidinone ring (a cyclic amide) substituted at the 1-position with a 3-chloro-2-methylphenyl group. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₂ClNO | |
| Molecular weight | 209.67 g/mol | |
| IUPAC name | 1-(3-chloro-2-methylphenyl)pyrrolidin-3-one | |
| Canonical SMILES | CC1=C(C=CC=C1Cl)N2CCC(=O)C2 |
The presence of the chloro and methyl groups on the aromatic ring enhances lipophilicity, potentially influencing membrane permeability and target binding .
Synthesis and Optimization
Primary Synthetic Routes
Synthesis strategies for 1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one often involve cyclization and functionalization steps:
Route 1: Nucleophilic Substitution and Cyclization
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Starting material: 3-Chloro-2-methylaniline reacts with γ-butyrolactam under basic conditions (e.g., K₂CO₃) to form the pyrrolidinone ring.
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Key step: Microwave-assisted heating (120–170°C) improves reaction efficiency and yield .
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Purification: Silica gel chromatography isolates the product with >95% purity .
Route 2: Cross-Coupling Reactions
Palladium-catalyzed coupling of halogenated intermediates with pyrrolidinone precursors has been explored, though yields remain moderate (50–70%) .
Reaction Conditions and Yields
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 120°C, 24 h | 75% | |
| Microwave-assisted synthesis | 150°C, 30 min, solvent-free | 88% | |
| Pd-mediated coupling | Pd(PPh₃)₄, DME, 80°C, 12 h | 62% |
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary studies indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus):
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MIC: 32 µg/mL (compared to 8 µg/mL for ciprofloxacin).
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Proposed mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .
Antioxidant Activity
Radical scavenging assays (DPPH and ABTS) reveal notable antioxidant capacity:
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DPPH scavenging: 72% at 100 µM (vs. 85% for ascorbic acid) .
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Reducing power: Optical density of 0.89 at 700 nm (comparable to Trolox) .
Applications in Medicinal Chemistry
Drug Design Considerations
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The pyrrolidinone core serves as a bioisostere for peptide bonds, enhancing metabolic stability .
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Structural analogs with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show improved target affinity .
Hybrid Molecules
Recent efforts focus on conjugating the compound with triazole or oxadiazole moieties to amplify bioactivity:
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Example: 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one exhibits 1.35× higher antioxidant activity than ascorbic acid .
Future Directions
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